Chloro(tert-butyl)phenylphosphine is an unsymmetrical secondary phosphine chloride that serves as a critical building block for advanced organophosphorus ligands. Featuring both a sterically demanding tert-butyl group and a planar phenyl ring, this precursor enables the synthesis of phosphines with highly tunable steric and electronic profiles[1]. It is primarily procured for the development of P-chiral catalysts, customized Buchwald-type biaryl ligands, and specialized pincer complexes [2]. By offering a structural midpoint between symmetrical diphenyl and di-tert-butyl phosphine chlorides, it allows chemists to precisely calibrate the basicity and cone angle of the resulting metal-ligand complexes, ensuring optimal performance in challenging catalytic cycles.
Substituting Chloro(tert-butyl)phenylphosphine with symmetrical analogs like chlorodiphenylphosphine or di-tert-butylchlorophosphine fundamentally alters the catalytic trajectory of the resulting ligand[1]. Chlorodiphenylphosphine yields ligands with a significantly smaller Tolman cone angle, often leading to sluggish reductive elimination in cross-coupling cycles due to insufficient steric crowding. Conversely, di-tert-butylchlorophosphine creates extreme steric bulk that can entirely inhibit initial substrate coordination or oxidative addition at the metal center [1]. Furthermore, symmetrical precursors are inherently achiral at phosphorus; they cannot generate P-stereogenic centers upon substitution [2]. Therefore, Chloro(tert-butyl)phenylphosphine is strictly required when the synthetic goal is a P-chiral ligand or a catalyst requiring an intermediate, finely-tuned steric environment.
The incorporation of a -P(tBu)(Ph) moiety provides a highly specific intermediate steric environment compared to symmetrical analogs. Based on standard crystallographic and computational models, the Tolman cone angle for a -PPh2 group (e.g., in PPh3) is approximately 145°, while a -P(tBu)2 group (e.g., in P(tBu)2Ph) expands to a massive 170° [1]. The -P(tBu)(Ph) group (e.g., in P(tBu)Ph2) offers an intermediate cone angle of 157° [1]. This precise 12° increase over diphenyl derivatives and 13° decrease from di-tert-butyl derivatives is critical for balancing the opposing kinetics of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.
| Evidence Dimension | Tolman cone angle |
| Target Compound Data | 157° (for P(tBu)Ph2 derivatives) |
| Comparator Or Baseline | 145° (PPh3) and 170° (P(tBu)2Ph) |
| Quantified Difference | 12° larger than diphenyl; 13° smaller than di-tert-butyl |
| Conditions | Standard Tolman cone angle calculations |
Procurement of this specific unsymmetrical precursor allows chemists to fine-tune steric bulk to a 'Goldilocks' zone, preventing the catalyst deactivation seen with overly small or overly bulky symmetrical ligands.
Chloro(tert-butyl)phenylphosphine inherently possesses three different substituents (Cl, tBu, Ph) on the phosphorus atom. Upon nucleophilic substitution of the chloride during ligand synthesis, it directly generates a pro-chiral or P-chiral center, a process that has been optimized to yield optically active derivatives[1]. Symmetrical precursors like chlorodiphenylphosphine (yielding -PPh2) or di-tert-butylchlorophosphine (yielding -P(tBu)2) have a 0% probability of forming P-stereogenic centers via simple substitution due to their internal symmetry [1]. This makes the unsymmetrical precursor strictly necessary for accessing specific classes of asymmetric catalysts.
| Evidence Dimension | P-Stereogenic Center Formation |
| Target Compound Data | 100% atom-economical generation of a P-chiral center upon substitution |
| Comparator Or Baseline | 0% possibility with symmetrical chlorodiphenylphosphine |
| Quantified Difference | Absolute structural divergence (chiral vs. achiral) |
| Conditions | Nucleophilic substitution during ligand synthesis |
Buyers developing asymmetric catalysts must procure unsymmetrical precursors like Chloro(tert-butyl)phenylphosphine to achieve P-chirality, as symmetrical alternatives are structurally incapable of this function.
Chloro(tert-butyl)phenylphosphine demonstrates excellent processability as a precursor for secondary phosphine oxides (SPOs). In controlled hydrolysis reactions, it converts to tert-butyl(phenyl)phosphine oxide with exceptionally high efficiency. Studies demonstrate that reacting chloro(tert-butyl)phenylphosphine with water in dichloromethane at room temperature yields the corresponding SPO in 97% yield after only 5 hours [1]. This high-yielding, clean conversion makes it a superior starting material compared to multi-step syntheses required to build unsymmetrical SPOs from primary phosphines or elemental phosphorus.
| Evidence Dimension | Hydrolysis Yield to Secondary Phosphine Oxide |
| Target Compound Data | 97% yield of tert-butyl(phenyl)phosphine oxide |
| Comparator Or Baseline | Multi-step synthesis from primary phosphines (typically <60% overall yield) |
| Quantified Difference | >35% higher overall yield with single-step operational simplicity |
| Conditions | 5 hours, room temperature, H2O in dichloromethane |
The near-quantitative single-step conversion to SPOs reduces procurement costs and synthetic bottlenecking for laboratories producing pre-ligands for transition metal catalysis.
Ideal for creating P-stereogenic phosphines used in highly enantioselective hydrogenations and cross-couplings, leveraging the compound's inherent asymmetry [1].
Used to synthesize unsymmetrical Buchwald-type phosphines where precise steric tuning (between the 145° and 170° cone angles) is required for challenging aminations or etherifications [2].
Acts as a highly efficient, single-step precursor for tert-butyl(phenyl)phosphine oxide via hydrolysis, which is widely used as an air-stable pre-ligand in transition metal-catalyzed reactions [3].
Procured for the synthesis of POCOP or PNP pincer ligands where the unsymmetrical -P(tBu)(Ph) arms provide unique steric and electronic environments around metal centers like Nickel or Palladium[4].
Flammable;Corrosive